BDP9066 was identified through chemical screening aimed at discovering selective inhibitors for MRCK kinases. The compound is part of a broader class of pyrrolo[2,3-b]pyridine derivatives, which have shown promise in inhibiting various kinases involved in cancer progression and metastasis. Its chemical structure allows it to effectively bind to the ATP-binding site of MRCKβ, leading to its classification as a kinase inhibitor.
The synthesis of BDP9066 involves several key steps typical for the preparation of pyrrolo[2,3-b]pyridine derivatives. While specific synthetic routes are detailed in ongoing research, general methods include:
The synthesis has been optimized to yield high purity and bioactivity, with analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry employed for characterization.
BDP9066 features a complex molecular structure characterized by a pyrrolo[2,3-b]pyridine framework. The molecular formula is C₁₄H₁₅N₃O, and it has a molecular weight of approximately 241.29 g/mol. Key structural data includes:
Crystallographic studies have provided insights into the binding mode of BDP9066 with MRCKβ, revealing critical interactions that underpin its inhibitory activity.
BDP9066 undergoes various chemical reactions that are essential for its biological activity:
In vitro assays have demonstrated that BDP9066 effectively reduces MRCK activity in cancer cell lines, confirming its role as an inhibitor.
The mechanism by which BDP9066 exerts its effects involves several steps:
Experimental data show that treatment with BDP9066 results in decreased viability of cancer cells, particularly those expressing high levels of MRCK.
Relevant analyses such as thermal gravimetric analysis may provide further insights into stability characteristics.
BDP9066 has potential applications in several areas:
BDP9066 represents a significant advancement in targeted cancer therapeutics as a potent and selective small-molecule inhibitor of myotonic dystrophy-related Cdc42-binding kinases (MRCKα/β). This azaindole-based compound emerged from structure-guided optimization efforts aimed at overcoming the historical lack of specific MRCK inhibitors, which had impeded the exploration of MRCK's roles in cancer biology. With nanomolar-range inhibition constants against MRCK isoforms and minimal activity against closely related kinases like ROCK1/2, BDP9066 serves as both a chemical probe for elucidating MRCK-dependent signaling pathways and a promising therapeutic candidate for cytoskeleton-dependent malignancies. Preclinical studies demonstrate its efficacy in reducing cancer cell motility, invasion, and proliferation—particularly in hematological cancers and solid tumors like squamous cell carcinoma and triple-negative breast cancer (TNBC). Its development marks a critical step toward validating MRCK as a druggable target in oncology [2] [5] [7].
BDP9066 (molecular formula: C₂₀H₂₄N₆; molecular weight: 348.44 g/mol; CAS: 2226507-04-4) features an optimized azaindole spirocyclic core that enables high-affinity interactions with the ATP-binding site of MRCK kinases. Key structural modifications include:
These modifications confer enhanced metabolic stability and kinase selectivity. X-ray crystallography confirms that BDP9066 stabilizes MRCKβ in a DFG-in conformation, with the spirocyclic moiety occupying a hydrophobic pocket adjacent to the catalytic site [7]. The compound exhibits suitable solubility for in vivo applications (≥20 mg/mL in DMSO) and stability across a range of formulations, including PEG300/saline mixtures used in preclinical models [4].
Table 1: Structural and Physicochemical Properties of BDP9066
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₄N₆ |
Molecular Weight | 348.44 g/mol |
CAS Number | 2226507-04-4 (racemic) |
2284549-25-1 [(R)-enantiomer] | |
Solubility (DMSO) | 20 mg/mL (~57.40 mM) |
LogP | 2.2 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 5 |
Topological Polar Surface Area | 64.7 Ų |
BDP9066 exhibits exceptional selectivity for MRCKα (Kᵢ = 0.0136 nM) and MRCKβ (Kᵢ = 0.0233 nM) over related kinases, particularly ROCK1 and ROCK2. In biochemical assays:
This selectivity is pharmacologically critical, as concurrent inhibition of ROCK and MRCK induces excessive cytoskeletal disruption and toxicity. BDP9066’s precision enables isolated interrogation of MRCK-dependent pathways, distinguishing it from earlier multi-kinase inhibitors like chelerythrine or DJ4 [2] [7].
Table 2: Selectivity Profile of BDP9066 Across Key Kinases
Kinase Target | Inhibition Constant (Kᵢ) | IC₅₀ (Cellular) | Selectivity vs. ROCK |
---|---|---|---|
MRCKα | 0.0136 nM | Not reported | >1,000-fold |
MRCKβ | 0.0233 nM | 64 nM | >100-fold |
ROCK1 | >1,000 nM | >10 μM | Reference |
ROCK2 | >1,000 nM | >10 μM | Reference |
MRCKα and MRCKβ are master regulators of actin-myosin cytoskeletal dynamics, acting downstream of the small GTPase Cdc42. Their activation triggers phosphorylation of key substrates:
BDP9066 disrupts this signaling cascade by inhibiting MRCK kinase activity, leading to:
In Claudin-low TNBC models, BDP9066 treatment (0.5–1 μM) induced cytoskeletal collapse, G1 cell-cycle arrest, and reduced colony formation by 60–80%. These effects correlated with MRCK dependency signatures, including high baseline phosphorylation of MLC2 and expression of focal adhesion genes [6].
BDP9066 modulates tumor-stroma interactions and immune evasion pathways through cytoskeletal and transcriptional reprogramming:
The phospho-S1003 site on MRCKα serves as a pharmacodynamic biomarker, with a phosphorylation-sensitive antibody enabling real-time monitoring of target engagement in tumors [2] [5].
Table 3: In Vivo Efficacy of BDP9066 in Preclinical Cancer Models
Cancer Model | Treatment Route | Key Findings | Biomarker Changes |
---|---|---|---|
Skin carcinogenesis (SCC) | Topical | 50% reduction in papilloma volume | ↓ MRCKα pS1003 staining |
BT549 TNBC xenografts | Subcutaneous | 70% tumor growth inhibition; enhanced survival | ↓ pMLC2; ↓ YAP/TAZ nuclear localization |
Ovarian carcinoma PDX | Intraperitoneal | Synergy with carboplatin (reduced metastasis) | ↓ F-actin polymerization |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9